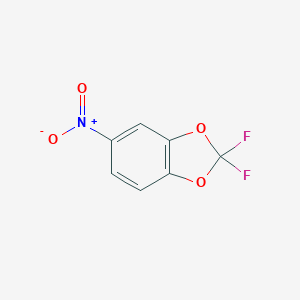

2,2-Difluoro-5-nitro-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-96-1 | |

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,2-Difluoro-5-nitro-1,3-benzodioxole

CAS Number: 1645-96-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] It is soluble in some organic solvents like ethanol and acetone but insoluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO₄ | [2] |

| Molecular Weight | 203.1 g/mol | [2] |

| Appearance | White to yellow crystals or powder | [1] |

| Boiling Point | 65-66 °C at 2 mmHg | [2] |

| Density | 1.65 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in ethanol, acetone, carbon disulfide; insoluble in water. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the formation of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic nitration.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

The 2,2-difluoro-1,3-benzodioxole scaffold is a crucial intermediate. One common industrial method involves a two-step process starting from 1,3-benzodioxole. First, the methylene bridge is chlorinated to form 2,2-dichloro-1,3-benzodioxole. This is followed by a fluorine-chlorine exchange reaction, often using reagents like potassium fluoride or hydrogen fluoride, to yield 2,2-difluoro-1,3-benzodioxole.[3][4][5]

Electrophilic Nitration of 2,2-Difluoro-1,3-benzodioxole

Disclaimer: This protocol is an adaptation and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 2,2-difluoro-1,3-benzodioxole over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. The following table summarizes the types of spectral data that are available for this compound.

| Spectral Data Type | Availability | Reference |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | [6] |

| Infrared (IR) Spectroscopy | Available | [6] |

| Mass Spectrometry (MS) | Available | [6] |

| Raman Spectroscopy | Available | [6] |

| Electron Spin Resonance (ESR) | Available | [6] |

Potential Biological Activity and Mechanism of Action

Direct biological studies on this compound are not extensively reported. However, the biological activities of related 1,3-benzodioxole and nitroaromatic compounds can provide insights into its potential applications in drug discovery.

The 1,3-Benzodioxole Scaffold in Medicinal Chemistry

The 1,3-benzodioxole moiety is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.

The Role of the Nitroaromatic Group

Nitroaromatic compounds are an important class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer agents.[7] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[7] This process, often carried out by nitroreductase enzymes present in target organisms, leads to the formation of reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS).[8][9] These reactive species can induce cellular damage, including DNA damage, leading to cytotoxic effects against pathogens or cancer cells.[8][9]

The presence of the nitro group in this compound suggests that it could act as a prodrug, requiring reductive activation to exert its biological effects. This mechanism of action is a key area of investigation for many nitro-containing drug candidates.[10]

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Postulated Mechanism of Action for Nitroaromatic Compounds

Caption: Bioactivation of nitroaromatic compounds.

Conclusion

This compound is a compound of interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations. While direct biological data is limited, the known activities of the 1,3-benzodioxole scaffold and the mechanism of action of nitroaromatic compounds suggest that it warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding of this compound to support future research endeavors.

References

- 1. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLEï¼CAS# 1645-96-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. 1645-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. This compound(1645-96-1) 1H NMR [m.chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the synthesis of various agrochemicals and potentially other bioactive molecules.

Chemical Identity and Properties

This compound (CAS No. 1645-96-1) is a substituted benzodioxole derivative.[1][2][3] The presence of the difluoromethylenedioxy group and the nitro functional group significantly influences its chemical reactivity and physical properties.

General Properties

A summary of the general physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1645-96-1 | [1][2][3] |

| Molecular Formula | C₇H₃F₂NO₄ | [2][4] |

| Molecular Weight | 203.10 g/mol | [2][4] |

| Appearance | White to yellow crystals or powder | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and carbon disulfide. | [1] |

Spectroscopic Data

While the raw spectral data is not publicly available in the search results, commercial suppliers indicate the availability of various spectroscopic datasets for this compound, which are crucial for its structural elucidation and quality control.[5] These include:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C NMR

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Raman Spectroscopy

-

Electron Spin Resonance (ESR)

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound has been described, which involves a multi-step chemical synthesis.[1]

Methodology:

-

Condensation: The synthesis typically starts with the condensation reaction of a benzoquinone derivative with 2,2-difluoro-5-nitroacetoketone.

-

Reduction: The intermediate from the condensation step undergoes a reduction reaction.

-

Crystallization: The final product, this compound, is obtained and purified through crystallization.

A detailed, step-by-step experimental protocol with reaction conditions, stoichiometry, and purification methods is not available in the provided search results.

Nitration of 1,3-Benzodioxole (Illustrative Related Synthesis)

For context, a detailed protocol for the nitration of the parent compound, 1,3-benzodioxole, to yield 5-nitro-1,3-benzodioxole is available. This illustrates a common method for introducing a nitro group to the benzodioxole ring system.

Materials:

-

1,3-benzodioxole (12.2 g)

-

Glacial acetic acid (105 ml total)

-

Nitric acid (d=1.4, 9 ml)

Procedure:

-

12.2 g of 1,3-benzodioxole was dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.

-

A mixture of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid was added dropwise to the flask, maintaining the reaction temperature between 15-25°C.

-

The resulting mixture was stirred at room temperature overnight.

-

The precipitated crystals of 5-nitro-1,3-benzodioxole were collected by filtration under suction.

-

The collected crystals were washed with water and then recrystallized from alcohol.[6]

Visualized Workflows and Properties

To provide a clearer understanding of the synthesis and key attributes of this compound, the following diagrams are provided.

Caption: General synthesis workflow for this compound.

Caption: Overview of key properties and applications.

Safety and Handling

This compound is considered a hazardous chemical and requires proper safety precautions during handling.[1]

-

Exposure Controls: Use in a well-ventilated area. Avoid inhaling dust and direct contact with skin or eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

First Aid: In case of skin contact, rinse with plenty of water. If inhaled or ingested, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

- 1. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLEï¼CAS# 1645-96-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. 1645-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS NO. 1645-96-1 | this compound | C7H3F2NO4 [localpharmaguide.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound(1645-96-1) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 2,2-Difluoro-5-nitro-1,3-benzodioxole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a polar nitro group and a relatively nonpolar difluorobenzodioxole ring, suggests a nuanced solubility profile in organic solvents.

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. The following table summarizes the known qualitative solubility information.

| Solvent | Chemical Formula | Polarity | Solubility |

| Ethanol | C₂H₅OH | Polar | Soluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[1] |

| Carbon Disulfide | CS₂ | Nonpolar | Soluble[1] |

| Water | H₂O | Polar | Insoluble[1] |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

References

A Technical Guide to the Spectral Analysis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS No: 1645-96-1), a compound of interest in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₇H₃F₂NO₄[1]

-

Molecular Weight: 203.10 g/mol [1]

-

Appearance: Expected to be a white to yellow crystalline powder.[3]

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the known spectral data of related benzodioxole, nitroaromatic, and fluorinated compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | d | ~2.5 | H-4 |

| ~8.0 - 8.2 | dd | ~8.5, 2.5 | H-6 |

| ~7.3 - 7.5 | d | ~8.5 | H-7 |

Note: The aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the nitro group and the difluoromethylenedioxy group.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-5 (bearing NO₂) |

| ~145 - 150 | C-3a / C-7a |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-4 |

| ~115 - 120 (t) | C-2 (CF₂) |

| ~110 - 115 | C-7 |

Note: The carbon of the CF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -50 to -70 | s |

Note: The chemical shift of the fluorine atoms is highly dependent on the solvent and the specific electronic environment.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1580 | Medium | Aromatic C=C stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1320 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1000 | Strong | C-O and C-F stretches |

Note: The strong absorptions corresponding to the nitro group are characteristic features of this molecule.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 184 | Medium | [M - F]⁺ |

| 157 | Medium | [M - NO₂]⁺ |

| 129 | High | [M - NO₂ - CO]⁺ |

| 109 | Medium | [C₆H₃F₂O]⁺ |

Note: The fragmentation pattern is expected to involve the loss of the nitro group and subsequent fragmentation of the benzodioxole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: a wider spectral width may be necessary depending on the instrument, and chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for such molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.

References

- 1. 1645-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 3. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLEï¼CAS# 1645-96-1) Manufacturer and Supplier | Xinchem [xinchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Difluoro-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2,2-difluoro-5-nitro-1,3-benzodioxole. Due to the limited availability of public experimental data, this report is based on established principles of NMR spectroscopy and predicted spectral parameters. It includes a comprehensive examination of the anticipated chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of the molecule. A standardized experimental protocol for acquiring such a spectrum is also detailed.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern arising from the three protons on the benzene ring. The electron-withdrawing nature of the nitro group (-NO₂) and the difluoromethyleneoxy group (-OCF₂O-) significantly influences the chemical shifts of these protons.

The predicted ¹H NMR data for the aromatic protons of this compound is summarized in the table below. These predictions are based on the additive effects of substituent chemical shift increments for a benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 8.1 | d | J ≈ 2.5 Hz |

| H-6 | ~ 7.9 | dd | J ≈ 8.5, 2.5 Hz |

| H-7 | ~ 7.3 | d | J ≈ 8.5 Hz |

Interpretation of the Predicted Spectrum

The predicted spectrum is a classic example of a three-spin system on a substituted benzene ring. The nitro group at position 5 is a strong electron-withdrawing group, which deshields the ortho (H-4 and H-6) and para (not present) protons. The difluoromethyleneoxy group also exhibits an overall electron-withdrawing effect.

-

H-4: This proton is situated ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 8.1 ppm. It is expected to appear as a doublet due to coupling with H-6.

-

H-6: This proton is also ortho to the nitro group and will be shifted downfield to around 7.9 ppm. It will likely appear as a doublet of doublets due to coupling with both H-4 and H-7.

-

H-7: This proton is furthest from the nitro group and is expected to be the most upfield of the aromatic signals, at approximately 7.3 ppm. It should appear as a doublet due to coupling with H-6.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of a nitroaromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals.

-

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key electronic and coupling effects that determine the appearance of the ¹H NMR spectrum for the aromatic region of this compound.

Caption: Substituent effects and coupling relationships for aromatic protons.

13C NMR Analysis of 2,2-Difluoro-5-nitro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-5-nitro-1,3-benzodioxole. The document outlines predicted spectral data, details the experimental protocols for data acquisition, and presents a structural visualization to aid in spectral assignment.

Predicted 13C NMR Spectral Data

The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and, consequently, the 13C chemical shifts.[1][2] It generally causes a downfield shift (deshielding) for the carbon atom to which it is attached (ipso-carbon) and the para-carbon, while the effect on ortho and meta carbons is more complex.[2][3]

The difluoromethylene group (-CF2-) introduces characteristic carbon-fluorine spin-spin couplings. The one-bond coupling (1JCF) is typically very large, while two-bond (2JCF) and three-bond (3JCF) couplings are progressively smaller but still observable.[4][5]

The following table summarizes the predicted 13C NMR data for this compound, with carbon numbering corresponding to the diagram in Section 3.

Table 1: Predicted 13C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | ~ 125 - 135 | Triplet (t) | 1JCF ≈ 290 - 310 Hz |

| C-3a | ~ 145 - 150 | Triplet (t) | 2JCF ≈ 30 - 40 Hz |

| C-4 | ~ 105 - 110 | Singlet (s) or Doublet (d) | 3JCH or 4JCF (small) |

| C-5 | ~ 148 - 152 | Singlet (s) | - |

| C-6 | ~ 118 - 123 | Singlet (s) or Doublet (d) | 3JCH (small) |

| C-7 | ~ 108 - 113 | Singlet (s) or Doublet (d) | 3JCH (small) |

| C-7a | ~ 142 - 147 | Triplet (t) | 2JCF ≈ 30 - 40 Hz |

Note: These are estimated values. Actual experimental values may vary based on solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum of a fluorinated compound like this compound requires specific considerations due to the presence of 13C-19F coupling.[5][6]

Sample Preparation

-

Solvent: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). The choice of solvent should be based on the solubility of the compound.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is recommended. For optimal results, a triple-resonance probe capable of simultaneous 1H and 19F decoupling is ideal.[6]

-

Temperature: Standard ambient probe temperature (e.g., 298 K) is usually sufficient.

Data Acquisition: 13C{1H, 19F} Experiment

Due to the large one-bond and significant long-range 13C-19F coupling constants, a standard proton-decoupled 13C spectrum will exhibit complex multiplets for carbons near the CF2 group.[7] This splitting can reduce the signal-to-noise ratio and complicate spectral interpretation.[8]

To obtain simplified spectra with sharp singlets for each unique carbon, a double-decoupling experiment, where both proton (1H) and fluorine (19F) nuclei are simultaneously decoupled from carbon (13C), is the preferred method.[6]

Workflow for Data Acquisition:

Caption: Workflow for acquiring a 13C{1H, 19F} NMR spectrum.

Key Acquisition Parameters:

-

Pulse Program: A standard pulse-acquire sequence with simultaneous 1H and 19F decoupling (e.g., zgig on Bruker instruments, modified for triple resonance).

-

Spectral Width (SW): Typically 0 to 220 ppm for carbon.

-

Number of Scans (NS): Varies from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is common.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of the 13C NMR signals presented in Table 1.

Caption: Structure of this compound with carbon numbering.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. epfl.ch [epfl.ch]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. acdlabs.com [acdlabs.com]

Mass Spectrometry of 2,2-Difluoro-5-nitro-1,3-benzodioxole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-5-nitro-1,3-benzodioxole is a fluorinated nitroaromatic compound with the chemical formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It serves as a key intermediate in the synthesis of various organic molecules, including insecticides and fungicides. The structural characterization of this compound is crucial for quality control and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. This guide provides a detailed overview of its expected mass spectrometric behavior, a comprehensive experimental protocol for its analysis, and predicted fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be directed by the presence of the nitro group, the difluorinated dioxole ring, and the aromatic system. The molecular ion peak ([M]⁺•) at m/z 203 is anticipated. Key fragmentation pathways for nitroaromatic compounds typically involve the loss of NO₂ (46 u) and NO (30 u). The presence of the difluorobenzodioxole moiety introduces additional fragmentation routes.

A proposed fragmentation pathway is illustrated below:

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization mass spectrometry.

| Ion | Formula | m/z (Predicted) | Fragmentation Step |

| Molecular Ion | [C₇H₃F₂NO₄]⁺• | 203 | - |

| Fragment 1 | [C₇H₃F₂O₂]⁺• | 157 | Loss of NO₂ |

| Fragment 2 | [C₇H₃F₂NO₃]⁺• | 187 | Loss of O |

| Fragment 3 | [C₆H₃F₂O]⁺• | 129 | Loss of CO from m/z 157 |

| Fragment 4 | [C₆H₃FO₂]⁺• | 126 | Loss of CF from m/z 157 |

| Fragment 5 | [CF₂]⁺• | 50 | Cleavage of the dioxole ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed methodology for the analysis of this compound using GC-MS is provided below. This protocol is based on standard methods for the analysis of nitroaromatic compounds.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard.

-

Dissolve the standard in a suitable solvent (e.g., acetone or ethyl acetate) to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a known amount in the chosen solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless inlet.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C (Electron Ionization).

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

The following diagram illustrates the general experimental workflow for the GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed GC-MS protocol offer a robust starting point for researchers and scientists involved in the characterization and quantification of this compound. The provided information is essential for method development, structural elucidation, and impurity profiling in various applications, including agrochemical and pharmaceutical research. Further experimental studies are warranted to confirm the proposed fragmentation pathways and to develop validated quantitative methods.

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS No. 1645-96-1). This compound is a fluorinated nitroaromatic heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals and potentially pharmaceuticals. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential biological significance based on the activities of related benzodioxole derivatives.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring fused to a five-membered dioxole ring, with two fluorine atoms attached to the methylene carbon of the dioxole ring and a nitro group substituted on the benzene ring.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1645-96-1 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [3] |

| Solubility | Soluble in some organic solvents such as ethanol and acetone; insoluble in water.[3] |

Spectroscopic Data

Table 2: Comparative IR and Raman Data for 5-nitro-1,3-benzodioxole

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1609 | - |

| Symmetric NO₂ Stretch | 1437 | 1430 |

| CH₂ Scissoring | 1489 | - |

| CH₂ Wagging | - | 1378 |

| C-O-C Asymmetric Stretch | ~1150-1250 | - |

| C-O-C Symmetric Stretch | ~1000-1050 | - |

Note: This data is for 5-nitro-1,3-benzodioxole and is intended for comparative analysis.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible synthetic pathway involves the chlorination of 1,3-benzodioxole, followed by a halogen exchange (fluorination) reaction, and finally, electrophilic nitration.

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This procedure is adapted from patented industrial processes.[5]

Materials:

-

1,3-Benzodioxole

-

Chlorine gas

-

Benzotrifluoride (solvent)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

-

A mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and a catalytic amount of a radical initiator (e.g., 0.05% AIBN) is prepared in a reaction vessel equipped with a gas inlet, stirrer, and condenser.[5]

-

Chlorine gas (2.05 moles) is purged into the mixture at a temperature of 85-95°C over 3 hours.[5]

-

The reaction mixture is stirred at the same temperature for an additional hour to ensure completion.[5]

-

After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride.[5]

-

The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.[5]

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This procedure is based on a patented halogen exchange reaction.[6][7]

Materials:

-

Crude 2,2-dichloro-1,3-benzodioxole solution from Step 1

-

Anhydrous potassium fluoride (KF)

-

Potassium hydrogen fluoride (KHF₂) (catalyst)

-

Tetramethylene sulfone (sulfolane) (solvent)

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and thermometer, a mixture of anhydrous potassium fluoride (3.61 mol), potassium hydrogen fluoride (e.g., 23 g), and tetramethylene sulfone (500 g) is prepared.[7]

-

The solution of 2,2-dichloro-1,3-benzodioxole (1.18 mol) is added to the flask.[7]

-

The reaction mixture is heated to 140°C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography.[7]

-

After the reaction is complete (typically several hours), the mixture is cooled.[7]

-

Water is added to dissolve the inorganic salts, and the organic phase, containing 2,2-difluoro-1,3-benzodioxole, is separated.[7]

-

The crude product is purified by distillation.

Step 3: Nitration of 2,2-Difluoro-1,3-benzodioxole

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

Concentrated nitric acid (e.g., d=1.4)

-

Glacial acetic acid

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature between 15-25°C.[9]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution.[9]

-

After the addition is complete, allow the mixture to stir at room temperature overnight.[8]

-

The precipitated product, this compound, is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a clear logical progression from the starting material, 1,3-benzodioxole.

References

- 1. 1645-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLEï¼CAS# 1645-96-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 2,2-Difluoro-5-nitro-1,3-benzodioxole

This guide provides an overview of the known properties and recommended safety procedures for 2,2-Difluoro-5-nitro-1,3-benzodioxole, intended for an audience of trained professionals in research and development.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic nitro compound. The presence of the difluorinated dioxole ring and the nitro group suggests that this compound may have unique reactivity and potential biological activity, making it of interest in drug discovery and as a chemical intermediate. However, these functional groups also warrant a high degree of caution during handling due to potential toxicity and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1645-96-1 | Multiple Sources |

| Molecular Formula | C₇H₃F₂NO₄ | ChemicalBook[1] |

| Molecular Weight | 203.1 g/mol | ChemicalBook[1] |

| Appearance | White to yellow crystals or powder | Xinchem[2] |

| Boiling Point | 65-66°C at 2 mmHg | ChemicalBook[3] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| Solubility | Soluble in some organic solvents such as ethanol, acetone, and carbon disulfide; insoluble in water. | Xinchem[2] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | ChemicalBook[3] |

Hazard Identification and General Safety Precautions

While a complete GHS classification is unavailable, supplier information indicates that this compound is a hazardous chemical.[2] The nitro-aromatic structure suggests potential for toxicity and the fluorinated nature of the molecule may also contribute to its hazard profile. The following precautions are based on general best practices for handling hazardous research chemicals.

Table 2: General Hazard Information and Precautionary Advice

| Hazard Category | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Based on general information for hazardous chemicals, it should be assumed that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Seek immediate medical attention if inhaled or ingested.[2] |

| Skin Corrosion/Irritation | Avoid direct skin contact. In case of contact, rinse with plenty of water.[2] |

| Eye Damage/Irritation | Avoid direct eye contact. |

| Respiratory Sensitization | Avoid inhaling dust from the compound.[2] |

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Experimental Protocols: General Handling Procedure for a Hazardous Chemical Powder

The following is a generalized protocol for the safe handling of a potentially hazardous chemical solid, such as this compound. This protocol is not a substitute for a risk assessment specific to your planned experiment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts.

-

Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.

3.2. Weighing and Dispensing

-

Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

-

Use a dedicated, clean weighing vessel.

-

Carefully open the container of this compound.

-

Use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

-

Close the container tightly immediately after use.

-

Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste according to institutional guidelines.

3.3. Dissolution

-

Add the weighed solid to the reaction vessel containing the chosen solvent.

-

Stir or agitate the mixture as required for dissolution.

-

Ensure the reaction vessel is appropriately sealed or vented depending on the nature of the experiment.

3.4. Spill and Waste Disposal

-

Spills: In case of a small spill, carefully clean the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste: Dispose of all waste containing this compound in a designated hazardous waste container, following all local, state, and federal regulations.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safe handling of hazardous chemicals in a research environment.

Caption: Workflow for Hazard Identification and Mitigation.

Caption: Experimental Workflow for a Hazardous Solid.

References

- 1. 1645-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLEï¼CAS# 1645-96-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

An In-depth Technical Guide to the Hazardous Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazardous properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from structurally similar nitroaromatic and fluorinated compounds to provide a robust hazard assessment. This document is intended to inform researchers, scientists, and drug development professionals on safe handling, potential risks, and the experimental methodologies used to assess the hazardous properties of this and similar chemical entities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological assays are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

This compound is a fluorinated nitroaromatic compound. The presence of the nitro group on an aromatic ring is a well-known structural alert for potential toxicity, often associated with mutagenicity and carcinogenicity. The difluorinated benzodioxole moiety may also influence the compound's metabolic stability and toxicological profile. This guide synthesizes available information to provide a thorough understanding of its potential hazards.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its parent compound, 2,2-Difluoro-1,3-benzodioxole, is presented in Table 1.

| Property | This compound | 2,2-Difluoro-1,3-benzodioxole |

| CAS Number | 1645-96-1 | 1583-59-1 |

| Molecular Formula | C₇H₃F₂NO₄ | C₇H₄F₂O₂ |

| Molecular Weight | 203.10 g/mol | 158.10 g/mol |

| Appearance | White to yellow crystals or powder | Colorless liquid |

| Boiling Point | 65-66 °C at 2 mmHg | Not available |

| Density | 1.65±0.1 g/cm³ (Predicted) | 1.303 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and carbon disulfide.[1] | Not available |

Hazard Identification and Classification

Anticipated GHS Classification:

-

Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)

-

Acute Toxicity, Inhalation: Category 3 or 4 (Toxic or Harmful if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Hazard Statements (Anticipated):

-

H301/H302: Toxic/Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data Summary

Direct quantitative toxicological data for this compound is not available in the public domain. Table 2 summarizes available data for structurally related nitroaromatic compounds to provide an estimate of potential toxicity.

| Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ | Inhalation LC₅₀ (Rat) |

| Nitrobenzene | 349 mg/kg[4] | 760 mg/kg (Rabbit)[4] | 556 ppm (4h) |

| 1-Chloro-2-nitrobenzene | 144 - 560 mg/kg | 655 - 1320 mg/kg (Rat)[5] | ~3200 mg/m³ (4h)[5] |

| Mixture of Nitrobenzene Metabolites | 499.92 mg/kg (Mouse)[6] | Not Available | Not Available |

| 5-Nitro-1,3-benzodioxole | Harmful if swallowed (Classification)[2] | Harmful in contact with skin (Classification)[2] | Harmful if inhaled (Classification)[2] |

| 2,4-Difluoronitrobenzene | Toxic if swallowed (Classification)[3] | Toxic in contact with skin (Classification)[3] | Fatal if inhaled (Classification)[3] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, a process that can generate reactive intermediates.

Metabolic Activation

The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino metabolites. This reductive metabolism can be carried out by various enzymes, including NADPH: P450 oxidoreductase. The hydroxylamino intermediate is particularly reactive and can lead to the formation of a nitrenium ion, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity.

Oxidative Stress

The metabolic cycling between the nitro and nitroso forms can generate reactive oxygen species (ROS), leading to oxidative stress within the cell. This can damage lipids, proteins, and DNA, contributing to cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hazardous properties of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[7][8][9]

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level. This continues until the criteria for classification are met.

Procedure:

-

Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range. The vehicle should be inert (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by gavage.

-

Dosing Procedure:

-

Start with a dose of 300 mg/kg body weight in a group of 3 female rats.

-

If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 female rats.

-

If mortality occurs, the test is repeated at a lower dose level in another group of 3 female rats.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: All animals (dead and surviving) are subjected to a gross necropsy.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic effect of a compound on a cell line by measuring cell viability.[1][10]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Handling and Safety Precautions

Given the potential hazards, the following precautions should be taken when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with powders, a respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound are not publicly available, a comprehensive hazard assessment based on its structural features and data from analogous compounds suggests that it should be handled as a hazardous substance. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system. The presence of the nitroaromatic moiety also indicates a potential for genotoxicity. The experimental protocols and safety recommendations provided in this guide are intended to ensure the safe handling and use of this compound in a research and development setting. Further toxicological studies are warranted to fully characterize its hazard profile.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 2,2-Difluoro-5-nitro-1,3-benzodioxole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks available to medicinal chemists, 2,2-Difluoro-5-nitro-1,3-benzodioxole has emerged as a critical intermediate. Its distinctive structural features, particularly the difluoromethylenedioxy group and the synthetically versatile nitro functionality, offer a gateway to a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. We will delve into its synthesis, derivatization, and the biological significance of the resulting compounds, supported by experimental protocols and quantitative data.

The Strategic Advantage of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole scaffold is a bioisostere of the more common 1,3-benzodioxole ring system found in numerous natural products and pharmaceuticals. The introduction of the gem-difluoro group imparts several advantageous properties to drug candidates:

-

Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to an increased half-life and improved oral bioavailability of the drug.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets.

-

Lipophilicity: The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The nitro group at the 5-position serves as a versatile chemical handle. It can be readily reduced to an amine, which then provides a nucleophilic site for a wide array of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.

Application in the Synthesis of Syk Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.

The general synthetic strategy involves the reduction of the nitro group of this compound to form 2,2-difluoro-5-amino-1,3-benzodioxole. This amino derivative then serves as a key building block for the construction of more complex molecules. For instance, it can be reacted with a suitably substituted pyrimidine core to generate potent Syk inhibitors.[1][2]

Quantitative Data

The following table summarizes the activity of a representative Syk kinase inhibitor synthesized using 2,2-difluoro-5-amino-1,3-benzodioxole.

| Compound Name | Target | IC50 | Reference |

| N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamine | Syk Kinase | < 20 µM (general class) | [1] |

Experimental Protocols

Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)

A common method for the synthesis of the core 2,2-difluoro-1,3-benzodioxole ring system involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent such as potassium fluoride.[3]

Materials:

-

2,2-dichloro-1,3-benzodioxole

-

Anhydrous Potassium Fluoride (KF)

-

Solvent (e.g., tetramethylene sulfone)

-

Water

Procedure:

-

A mixture of 2,2-dichloro-1,3-benzodioxole (1.18 mol) and anhydrous potassium fluoride (3.61 mol) in a suitable solvent is heated to 140°C with stirring.[3]

-

The reaction progress is monitored by gas chromatography.[3]

-

After completion (typically 8 hours), the reaction mixture is cooled.[3]

-

Water is added to dissolve the inorganic salts.[3]

-

The organic phase, containing 2,2-difluoro-1,3-benzodioxole, is separated and purified by distillation.[3]

Reduction of this compound

The nitro group can be reduced to an amine using standard procedures, such as catalytic hydrogenation (e.g., H2, Pd/C) or by using a reducing agent like tin(II) chloride in an acidic medium.

Synthesis of N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamine

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

2,2-difluoro-5-amino-1,3-benzodioxole

Procedure:

-

2,4-dichloro-5-nitropyrimidine is reacted with 2,2-difluoro-5-amino-1,3-benzodioxole to yield N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamine.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Syk kinase signaling pathway and a general experimental workflow for the synthesis and evaluation of Syk inhibitors derived from this compound.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust difluorinated ring system and a synthetically tractable nitro group provides a powerful platform for the development of novel therapeutics. The successful application of this scaffold in the synthesis of potent Syk kinase inhibitors highlights its potential in addressing a range of diseases. As the demand for innovative drug candidates continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Pivotal Role of 2,2-Difluoro-5-nitro-1,3-benzodioxole in the Synthesis of Advanced Agrochemicals

A Technical Guide for Researchers and Drug Development Professionals

The compound 2,2-difluoro-5-nitro-1,3-benzodioxole is a key fluorinated building block that serves as a versatile intermediate in the synthesis of a range of modern agrochemicals. Its unique structural features, including the difluoromethylene bridge and the reactive nitro group, provide a scaffold for the development of potent fungicides, insecticides, and herbicides. This technical guide explores the applications of this compound in agrochemical synthesis, providing detailed experimental protocols, quantitative data, and logical workflows for the synthesis of high-value agricultural products.

From Intermediate to Active Ingredient: A Pathway to Fungicide Synthesis

One of the most significant applications of the 2,2-difluoro-1,3-benzodioxole scaffold is in the production of the broad-spectrum phenylpyrrole fungicide, fludioxonil. While the direct starting material for fludioxonil synthesis is typically 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, the 5-nitro derivative can be strategically transformed into this key intermediate. This conversion underscores the importance of this compound as a precursor in the agrochemical industry.

Synthetic Pathway to Fludioxonil Intermediate

The transformation of this compound to the essential 4-carbaldehyde intermediate involves a multi-step synthetic sequence. A plausible and efficient route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, which can then be converted to the aldehyde.

A related and industrially important intermediate is the 4-carbaldehyde isomer. The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be achieved from the parent 2,2-difluoro-1,3-benzodioxole through formylation reactions.

Synthesis of Fludioxonil from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

Once the key intermediate, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, is obtained, the synthesis of fludioxonil proceeds via a well-established two-step process. This involves a Knoevenagel condensation followed by a reaction with a sulfonylmethyl isocyanide.

Quantitative Data for Fludioxonil Synthesis

The following table summarizes key quantitative data for the synthesis of a fludioxonil intermediate.

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield | Purity |

| 1 | 4-formyl-2,2-difluoro-1,3-benzodioxole, bromoacetonitrile triphenyl phosphate | Dichloromethane, 10% Sodium Hydroxide | Room Temperature | Overnight | - | 98.12% |

Detailed Experimental Protocols

Synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile (Fludioxonil Intermediate)

Materials:

-

4-formyl-2,2-difluoro-1,3-benzodioxole (10 g)

-

Bromoacetonitrile triphenyl phosphate (20.5 g)

-

Dichloromethane (500 ml)

-

10% Sodium hydroxide solution (2 ml)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 10 g of 4-formyl-2,2-difluoro-1,3-benzodioxole and 20.5 g of bromoacetonitrile triphenyl phosphate in 500 ml of dichloromethane at room temperature.

-

To the stirred solution, slowly add 2 ml of a 10% sodium hydroxide solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, wash the organic phase with 200 ml of water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product is then purified to yield 6.5 g of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile with a purity of 98.12%.

Expanding the Agrochemical Portfolio: Insecticidal and Herbicidal Applications

The versatility of the 2,2-difluoro-1,3-benzodioxole core extends beyond fungicides. The 5-amino derivative, readily obtained by the reduction of this compound, serves as a valuable precursor for the synthesis of novel insecticides and herbicides.

Potential Insecticidal Derivatives

The introduction of various pharmacophores onto the amino group of 2,2-difluoro-5-amino-1,3-benzodioxole can lead to the development of new insecticidal compounds. For instance, the synthesis of amide and urea derivatives has been a successful strategy in the discovery of new insect control agents.

Herbicidal Compounds from Benzodioxole Derivatives

The 2,2-difluoro-1,3-benzodioxole moiety has also been incorporated into herbicidal molecules. While specific examples starting directly from the 5-nitro derivative are not extensively documented in public literature, the structural motif is present in some patented herbicidal compounds, suggesting its potential in this area of agrochemical research. The development of novel herbicides often involves the exploration of diverse chemical spaces around a core scaffold.

Conclusion

This compound and its derivatives are of significant interest in the field of agrochemical synthesis. The ability to transform the nitro group into various other functionalities opens up a wide array of possibilities for creating novel and effective crop protection agents. The well-established role of the 2,2-difluoro-1,3-benzodioxole core in the fungicide fludioxonil highlights the commercial importance of this chemical family. Further research into the derivatization of the 5-amino and other functionalized analogues is a promising avenue for the discovery of new insecticides and herbicides with improved efficacy and environmental profiles. The synthetic pathways and methodologies outlined in this guide provide a solid foundation for researchers and developers working to harness the potential of this versatile chemical intermediate.

Methodological & Application

synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole from 2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the preparation of 2,2-difluoro-1,3-benzodioxole, followed by its regioselective nitration. This protocol outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive data on reagents and products.

Introduction

2,2-Difluoro-1,3-benzodioxole and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the benzodioxole ring provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of compounds. This protocol details the nitration of 2,2-difluoro-1,3-benzodioxole, a classic example of electrophilic aromatic substitution. The directing effects of the difluoromethylene and ether-like oxygens on the aromatic ring are critical for determining the regiochemical outcome of the reaction.

Reaction Scheme

The synthesis proceeds in two main stages:

-

Fluorination: Synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.

-

Nitration: Electrophilic aromatic substitution on 2,2-difluoro-1,3-benzodioxole to yield this compound.

Experimental Protocols

Part 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

This procedure is adapted from established methods for the synthesis of fluorinated benzodioxoles.[1][2][3]

Materials:

-

2,2-dichloro-1,3-benzodioxole

-

Anhydrous Potassium Fluoride (KF)

-

Potassium Hydrogen Fluoride (KHF₂) (catalyst)

-

Tetramethylene sulfone (solvent)

-

Water

-

Round-bottom flask with a stirrer and condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride (3.61 mol) and tetramethylene sulfone.

-